molecular formula C16H10N4O4 B14098540 1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid CAS No. 727694-92-0

1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid

Cat. No.: B14098540
CAS No.: 727694-92-0
M. Wt: 322.27 g/mol
InChI Key: DAJOMYWEFNJJHH-UHFFFAOYSA-N
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Description

1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid is a heterocyclic compound that features two benzimidazole units connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid can be synthesized through the reaction of o-phenylenediamine with oxalic acid under specific conditions. The reaction typically involves heating the mixture in a solvent-free environment or using a sand bath heating method . The product is then purified through recrystallization using ethanol.

Industrial Production Methods: In industrial settings, the synthesis of 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.

Scientific Research Applications

1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural properties make it useful in studying biological interactions and processes.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific proteins or enzymes, influencing their activity and leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid can be compared with other similar compounds, such as:

    1H,1’H-[2,2’-Bibenzimidazole]: This compound lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.

    2,2’-Bi-1H-benzimidazole: Similar in structure but may have different reactivity and applications.

    1H,1’H-[2,2’-Bibenzo[d]imidazole]: Another related compound with potential differences in chemical behavior and uses.

The uniqueness of 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid lies in its specific functional groups and structural properties, which contribute to its versatility and wide range of applications.

Properties

CAS No.

727694-92-0

Molecular Formula

C16H10N4O4

Molecular Weight

322.27 g/mol

IUPAC Name

2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24)

InChI Key

DAJOMYWEFNJJHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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